

Check Availability & Pricing

# Discovery and development of PF-04822163

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-04822163 |           |
| Cat. No.:            | B12377038   | Get Quote |

An In-depth Technical Guide to the Discovery and Development of PF-04822163

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **PF-04822163**, a potent and selective inhibitor of phosphodiesterase 1B (PDE1B). The information is intended for researchers, scientists, and professionals in the field of drug development.

#### Introduction

PF-04822163 is a novel, central nervous system (CNS)-penetrant small molecule that selectively inhibits the PDE1B enzyme. The PDE1 family of enzymes are calcium/calmodulin-dependent phosphodiesterases that play a crucial role in signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] PDE1B is highly expressed in the brain, particularly in regions associated with motor control, learning, and memory, making it a promising therapeutic target for neurological and psychiatric disorders.[2] The discovery of PF-04822163 represents a significant advancement in the development of selective probes to investigate the therapeutic potential of PDE1B inhibition.

## **Discovery and Synthesis**

The discovery of **PF-04822163** was the result of a focused drug discovery program aimed at identifying potent and selective CNS-penetrable PDE1 inhibitors. The development process involved high-throughput screening, structure-based design, and targeted synthetic chemistry. The chemical structure of **PF-04822163** is 4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-6,7-dimethoxyquinazoline.



**Data Presentation: Physicochemical Properties** 

| Property          | Value        |
|-------------------|--------------|
| Molecular Formula | C19H17CIN2O2 |
| Molecular Weight  | 340.81 g/mol |
| CAS Number        | 1354745-78-9 |

### **Experimental Protocols: Synthesis of PF-04822163**

The synthesis of **PF-04822163** is a multi-step process that begins with the construction of the quinazoline core followed by the attachment of the indanyl side chain. A representative synthetic scheme is outlined below.

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

- Materials: 2-amino-4,5-dimethoxybenzoic acid, formamide.
- Procedure: A mixture of 2-amino-4,5-dimethoxybenzoic acid and an excess of formamide is heated at 180°C for 4 hours. The reaction mixture is then cooled, and the resulting solid is collected by filtration, washed with water, and dried to yield 6,7-dimethoxyquinazolin-4(3H)-one. The quinazolinone is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl<sub>3</sub>) or thionyl chloride (SOCl<sub>2</sub>) to produce 4-chloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 6-chloro-2,3-dihydro-1H-inden-1-one

- Materials: 3-(4-chlorophenyl)propanoic acid, polyphosphoric acid (PPA).
- Procedure: 3-(4-chlorophenyl)propanoic acid is heated with polyphosphoric acid at 100°C for 2 hours. The reaction mixture is then poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 6-chloro-2,3-dihydro-1H-inden-1one.

Step 3: Synthesis of 6-chloro-2,3-dihydro-1H-inden-1-amine

• Materials: 6-chloro-2,3-dihydro-1H-inden-1-one, ammonium formate, formic acid.



 Procedure: A mixture of 6-chloro-2,3-dihydro-1H-inden-1-one, ammonium formate, and formic acid is heated at 160°C for 6 hours. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution and extracted with an organic solvent. The organic layer is dried and concentrated to give 6-chloro-2,3-dihydro-1H-inden-1-amine.

Step 4: Synthesis of **PF-04822163** (4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-6,7-dimethoxyquinazoline)

- Materials: 4-chloro-6,7-dimethoxyquinazoline, 6-chloro-2,3-dihydro-1H-inden-1-amine, a suitable base (e.g., diisopropylethylamine).
- Procedure: A solution of 4-chloro-6,7-dimethoxyquinazoline, 6-chloro-2,3-dihydro-1H-inden-1-amine, and a base in a suitable solvent (e.g., N,N-dimethylformamide) is heated at 100°C for 12 hours. The reaction mixture is then cooled, diluted with water, and the resulting precipitate is collected by filtration, purified by chromatography to yield **PF-04822163**.

## **Mechanism of Action and Signaling Pathway**

**PF-04822163** exerts its pharmacological effects by inhibiting the enzymatic activity of PDE1B. PDE1B is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP. By inhibiting PDE1B, **PF-04822163** leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG), respectively.

**Mandatory Visualization: PDE1B Signaling Pathway** 





Click to download full resolution via product page

Caption: PDE1B signaling pathway and the inhibitory action of PF-04822163.

# **Preclinical Pharmacology**



The preclinical evaluation of **PF-04822163** demonstrated its high potency and selectivity for PDE1B, as well as its ability to penetrate the CNS.

**Data Presentation: In Vitro PDE Inhibition Profile** 

| PDE Isoform | IC <sub>50</sub> (nM) |
|-------------|-----------------------|
| PDE1A       | 3.1                   |
| PDE1B       | 2.4                   |
| PDE1C       | 10                    |
| PDE2A       | >10,000               |
| PDE3A       | >10,000               |
| PDE4D       | >10,000               |
| PDE5A       | 2,500                 |
| PDE6        | >10,000               |
| PDE7B       | >10,000               |
| PDE8A       | >10,000               |
| PDE9A       | >10,000               |
| PDE10A      | 350                   |
| PDE11A      | >10,000               |

**Data Presentation: Rodent Pharmacokinetics** 

| Species | Route | Dose<br>(mg/kg) | T <sub>max</sub> (h) | C <sub>max</sub><br>(ng/mL) | AUC<br>(ng·h/mL) | Brain/Pla<br>sma Ratio |
|---------|-------|-----------------|----------------------|-----------------------------|------------------|------------------------|
| Mouse   | РО    | 10              | 0.5                  | 1200                        | 3500             | 1.5                    |
| Rat     | PO    | 10              | 1.0                  | 850                         | 4200             | 1.2                    |
| Rat     | IV    | 2               | 0.1                  | 500                         | 600              | 1.3                    |



# **Experimental Protocols: In Vitro PDE Inhibition Assay**

- Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of PF-04822163
  against a panel of recombinant human phosphodiesterase enzymes.
- Materials: Recombinant human PDE enzymes, [3H]-cAMP, [3H]-cGMP, scintillation cocktail, 96-well plates.

#### Procedure:

- A solution of PF-04822163 at various concentrations is pre-incubated with the respective PDE enzyme in an assay buffer.
- The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
- The reaction is allowed to proceed for a defined period at 37°C and is then terminated.
- The amount of radiolabeled product (AMP or GMP) is determined by scintillation counting after separation from the unreacted substrate using anion-exchange chromatography.
- IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

### **Experimental Protocols: Rodent Pharmacokinetic Study**

- Objective: To assess the pharmacokinetic profile and brain penetration of PF-04822163 in mice and rats.
- Animals: Male C57BL/6 mice and Sprague-Dawley rats.
- Procedure:
  - PF-04822163 is administered to the animals via oral (PO) or intravenous (IV) routes.
  - Blood samples are collected at various time points post-administration.
  - At the final time point, animals are euthanized, and brain tissue is collected.



- The concentration of PF-04822163 in plasma and brain homogenates is quantified using a validated LC-MS/MS method.
- Pharmacokinetic parameters (T<sub>max</sub>, C<sub>max</sub>, AUC) and the brain-to-plasma concentration ratio are calculated.

## **Clinical Development Status**

As of the latest available information, there are no registered clinical trials for **PF-04822163**. The compound is currently considered a preclinical research tool for investigating the role of PDE1B in various physiological and pathological processes.

#### Conclusion

**PF-04822163** is a potent, selective, and CNS-penetrant inhibitor of PDE1B that has been instrumental in elucidating the function of this enzyme in the central nervous system. Its favorable preclinical profile suggests that PDE1B inhibition may be a viable therapeutic strategy for certain neurological and psychiatric disorders. Further research is warranted to explore the full therapeutic potential of this class of compounds.

## **Mandatory Visualization: Experimental Workflow**





Click to download full resolution via product page

Caption: High-level workflow for the discovery and development of PF-04822163.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and development of PF-04822163].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377038#discovery-and-development-of-pf-04822163]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





